molecular formula C21H28N4O2 B3062578 Benzaldehyde, 4-(2-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)ethoxy)-, O-ethyloxime CAS No. 314062-80-1

Benzaldehyde, 4-(2-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)ethoxy)-, O-ethyloxime

Cat. No. B3062578
CAS RN: 314062-80-1
M. Wt: 368.5 g/mol
InChI Key: LNKHWGSSSPTTHB-CJLVFECKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTA 188 involves the formation of benzoxazole and benzothiazole rings. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing benzoxazole and benzothiazole derivatives typically involve the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for BTA 188 are not publicly disclosed. Generally, the production of such compounds on an industrial scale involves optimizing the synthetic route for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

BTA 188 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole or benzothiazole derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

BTA 188 has several scientific research applications, including:

Mechanism of Action

BTA 188 exerts its antiviral effects by inhibiting the replication of rhinoviruses. The compound binds to specific molecular targets on the viral capsid, preventing the virus from attaching to and entering host cells. This inhibition disrupts the viral life cycle and reduces viral load .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BTA 188 is unique due to its potent antiviral activity and oral bioavailability. Its specific molecular structure allows for effective binding to viral capsids, making it a valuable compound in antiviral research .

properties

CAS RN

314062-80-1

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine

InChI

InChI=1S/C21H28N4O2/c1-3-27-22-16-19-5-7-20(8-6-19)26-15-12-18-10-13-25(14-11-18)21-9-4-17(2)23-24-21/h4-9,16,18H,3,10-15H2,1-2H3/b22-16+

InChI Key

LNKHWGSSSPTTHB-CJLVFECKSA-N

Isomeric SMILES

CCO/N=C/C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C

Canonical SMILES

CCON=CC1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C

Origin of Product

United States

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